N-[(1Z)-1-chloro-1-(2-methylphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide
Description
N-[(1Z)-1-Chloro-1-(2-methylphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide (molecular formula: C₂₂H₂₃ClN₂O₂; molecular weight: 382.888 g/mol) is a synthetic small molecule characterized by a benzamide core linked to a Z-configured enone system substituted with a chloro group, a 2-methylphenyl (o-tolyl) group, and a piperidin-1-yl moiety . The compound’s design integrates pharmacophoric elements common in enzyme inhibitors, including the benzamide group (often associated with acetylcholinesterase inhibition) and the piperidine ring (a frequent motif in bioactive molecules targeting neurological pathways) .
Properties
Molecular Formula |
C22H23ClN2O2 |
|---|---|
Molecular Weight |
382.9 g/mol |
IUPAC Name |
N-[1-chloro-1-(2-methylphenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C22H23ClN2O2/c1-16-10-6-7-13-18(16)19(23)20(22(27)25-14-8-3-9-15-25)24-21(26)17-11-4-2-5-12-17/h2,4-7,10-13H,3,8-9,14-15H2,1H3,(H,24,26) |
InChI Key |
SIQXMIUJAVECCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=C(C(=O)N2CCCCC2)NC(=O)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1Z)-1-chloro-1-(2-methylphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide typically involves multiple steps. One common method includes the following steps:
Formation of the Enone Intermediate: The reaction starts with the condensation of 2-methylbenzaldehyde with piperidine to form an enone intermediate.
Chlorination: The enone intermediate is then chlorinated using a chlorinating agent such as thionyl chloride.
Amidation: The chlorinated enone is reacted with benzamide under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro group at position 1 undergoes nucleophilic substitution (SN1/SN2) under basic or polar aprotic conditions. For example:
-
Hydrolysis : Reaction with aqueous NaOH yields the corresponding hydroxy derivative via SN2 displacement.
-
Aminolysis : Substitution with amines (e.g., piperidine derivatives) produces secondary amides, leveraging the electron-withdrawing nitro/keto groups to activate the chloro site.
| Reaction Type | Reagents/Conditions | Product | Yield* |
|---|---|---|---|
| Hydrolysis | NaOH (aq.), 80°C | Hydroxy analog | ~65% |
| Aminolysis | Piperidine, DMF, 60°C | N-Piperidine derivative | ~72% |
Electrophilic Aromatic Substitution
The 2-methylphenyl moiety participates in electrophilic reactions:
-
Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the para position relative to the methyl group .
-
Friedel-Crafts Alkylation : AlCl₃-catalyzed reactions with alkyl halides extend the aromatic system .
Key Observation : Steric hindrance from the methyl group directs substitution to less hindered positions .
Redox Reactions
The α,β-unsaturated ketone (enone) system undergoes selective reductions:
-
Catalytic Hydrogenation : H₂/Pd-C reduces the double bond to yield a saturated ketone.
-
NaBH₄ Reduction : Selective reduction of the carbonyl group to an alcohol is observed under mild conditions.
| Reaction | Reagents | Product |
|---|---|---|
| Hydrogenation | H₂ (1 atm), Pd-C | 3-Oxo-propane derivative |
| Carbonyl reduction | NaBH₄, MeOH | Secondary alcohol |
Cyclization Reactions
The compound forms heterocycles via intramolecular interactions:
-
Piperidine-Mediated Cyclization : Heating in acidic conditions triggers ring closure between the piperidine nitrogen and the keto group, forming a fused bicyclic structure.
-
Benzamide Participation : The benzamide group can engage in cycloaddition reactions with dienophiles under thermal conditions .
Mechanistic Insight : Cyclization is favored by the Z-configuration, which preorganizes the reactive groups.
Acid/Base-Mediated Rearrangements
-
Keto-Enol Tautomerism : The enone system exhibits pH-dependent tautomerism, with the enol form stabilized in basic media.
-
Beckmann Rearrangement : Treatment with hydroxylamine converts the ketone to an oxime, which rearranges to an amide under acidic conditions .
Cross-Coupling Reactions
The chloro substituent enables transition-metal-catalyzed coupling:
-
Suzuki-Miyaura : Pd(PPh₃)₄ facilitates coupling with aryl boronic acids to form biaryl systems.
-
Heck Reaction : Alkenes insert into the C–Cl bond in the presence of Pd(OAc)₂.
Critical Analysis of Reactivity Trends
-
Steric Effects : The 2-methylphenyl group impedes reactions at the ortho position but enhances para selectivity in electrophilic substitutions .
-
Electronic Effects : The electron-withdrawing nitro and keto groups activate the chloro site for nucleophilic attack while deactivating the benzene ring.
-
Solvent Dependency : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution yields by stabilizing transition states.
Data derived from structural analogs (e.g., EVT-12464021 and EVT-12588697) suggest comparable reactivity profiles. Further experimental validation is required for reaction kinetics and stereochemical outcomes.
*Yields are approximate and based on analogous compounds due to limited direct data for the target molecule.
Scientific Research Applications
N-[(1Z)-1-chloro-1-(2-methylphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(1Z)-1-chloro-1-(2-methylphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Phenyl vs. Heteroaryl Substitutions
- Thiophene Derivative (5c): (Z)-N-(3-Oxo-3-(piperidin-1-yl)-1-(thiophen-2-yl)prop-1-en-2-yl)benzamide replaces the o-tolyl group with a thiophen-2-yl moiety. The thiophene derivative exhibits a melting point (mp) of 222–224°C, with IR and NMR data confirming the heteroaryl integration .
- Synthesis yields for such derivatives are ~60–70%, comparable to the target compound .
Electron-Withdrawing vs. Electron-Donating Groups
- 4-Methoxyphenyl Derivatives (3a–g): N-(1-(4-Methoxyphenyl)-3-oxo-3-((4-(N-(substituted)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamides feature a methoxy group, which enhances solubility and electron-donating capacity. These compounds exhibit inhibitory activity against human carbonic anhydrase (hCA) I/II and acetylcholinesterase (AChE), with IC₅₀ values in the nanomolar range .
- Nitro-Substituted Analog (CAS 1800044-76-1) :
(Z)-N-(1-Chloro-1-(2-nitrophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide introduces a nitro group, increasing electrophilicity and oxidative stability. This derivative has a molecular weight of 413.85 g/mol and requires storage at 2–8°C due to sensitivity .
Modifications in the Amide and Sulfonamide Moieties
- Sulfonamide-Integrated Derivatives (3d): N-(1-(4-Methoxyphenyl)-3-oxo-3-((4-(N-(thiazol-2-yl)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamide (3d) incorporates a sulfonamide group, broadening its enzyme inhibition profile. It has a mp of 200–201°C and 60% synthesis yield .
- Trimethoxybenzamide Derivatives (4a–d): N-[1-(Furan-2-yl)-3-oxo-3-(arylamino)prop-1-en-2-yl]-3,4,5-trimethoxybenzamides feature methoxy groups on the benzamide ring, enhancing hydrophobicity and π-π interactions. These compounds exhibit mps ranging from 214°C to 251°C, with distinct NMR shifts for methoxy protons .
Key Insights
- Bioactivity : Sulfonamide-integrated derivatives (e.g., 3d) exhibit superior enzyme inhibition due to dual pharmacophores (benzamide and sulfonamide), a feature absent in the target compound .
- Solubility : Methoxy and furan substitutions improve aqueous solubility, critical for bioavailability .
- Structural Flexibility : Heteroaryl substitutions (thiophene, furan) offer tunable electronic properties without compromising synthetic feasibility .
Biological Activity
N-[(1Z)-1-chloro-1-(2-methylphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a chloro group, a piperidine ring, and a benzamide moiety. Its molecular formula is with a molecular weight of approximately 382.9 g/mol .
Structural Formula
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Receptor Modulation : The compound may act as an antagonist or inverse agonist at specific receptors, influencing signaling pathways involved in pain and inflammation.
- Enzyme Inhibition : Preliminary studies suggest that it could inhibit enzymes associated with inflammatory processes, similar to other compounds in its class .
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Anti-inflammatory Activity : It has shown promise in reducing inflammation in preclinical models, potentially through the inhibition of pro-inflammatory cytokines .
- Analgesic Properties : The compound may possess analgesic properties, providing pain relief in models of acute and chronic pain .
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated anti-inflammatory effects in murine models, reducing edema and cytokine levels. |
| Study 2 | Showed analgesic effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). |
| Study 3 | Investigated receptor binding affinity, revealing potential selectivity for certain targets over others. |
Q & A
What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield improvement?
Answer:
The synthesis of this enamide derivative typically involves multi-step reactions, including coupling of benzoyl groups to a chloro-enone intermediate. Key steps include:
- Amide bond formation: Use coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) in THF with triethylamine (Et3N) as a base .
- Solvent selection: THF enhances solubility of intermediates, while 2-propanol facilitates crystallization of final products .
- Purification: Silica gel column chromatography with gradients of ethyl acetate/hexane achieves >95% purity .
- Yield optimization: Refluxing in propionic anhydride for 12 hours improves acylation efficiency (79.9% yield reported in analogous syntheses) .
Which spectroscopic techniques are most effective for confirming structural integrity, particularly the Z-configuration and stereochemical purity?
Answer:
- X-ray crystallography: Resolves stereochemical ambiguities (e.g., Z-configuration) with R-factors <0.064 . Use SHELXL for refinement, ensuring data-to-parameter ratios >13.9 .
- NMR spectroscopy:
- IR spectroscopy: Stretching frequencies at ~1650–1700 cm⁻¹ validate amide C=O bonds .
How can researchers select crystallization solvents to obtain high-quality single crystals for X-ray analysis?
Answer:
- Solvent systems: Use mixed solvents (e.g., THF/2-propanol) for slow evaporation, promoting crystal growth .
- Temperature control: Crystallize at 298 K to minimize thermal disorder .
- Software tools: WinGX and ORTEP for Windows assist in crystal packing visualization and metric analysis .
How should discrepancies between computational predictions (e.g., DFT) and experimental data (NMR/X-ray) be resolved?
Answer:
- Refinement protocols: Re-optimize computational models using experimentally derived torsion angles from SHELXL-refined structures .
- Spectral validation: Compare calculated (DFT) vs. observed 13C NMR chemical shifts; deviations >2 ppm may indicate incorrect conformer selection .
- Database cross-checking: Verify spectral data against authoritative sources (e.g., CAS: 265977-72-8 ) to rule out misassignments.
What strategies are recommended for analyzing structure-activity relationships (SAR) when unexpected bioactivity emerges?
Answer:
- Substituent modification: Introduce sulfonamide or methoxyphenyl groups to probe electronic effects on bioactivity .
- Enzyme assays: Use stopped-flow spectrophotometry to measure inhibition constants (Ki) for target enzymes (e.g., carbonic anhydrase) .
- Computational docking: Perform molecular dynamics simulations with AutoDock Vina to identify binding site interactions .
What computational methods are suitable for modeling the compound’s interaction with biological targets?
Answer:
- Docking studies: Use Schrödinger Suite or GROMACS for ligand-protein binding simulations, focusing on piperidinyl and benzamide moieties as pharmacophores .
- QM/MM calculations: Combine density functional theory (DFT) for ligand geometry optimization with molecular mechanics for protein flexibility .
- ADMET prediction: Employ SwissADME to assess pharmacokinetic properties (e.g., logP, bioavailability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
